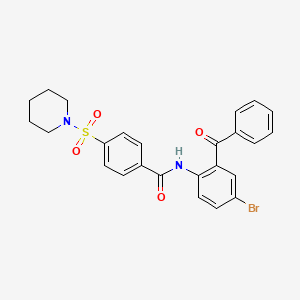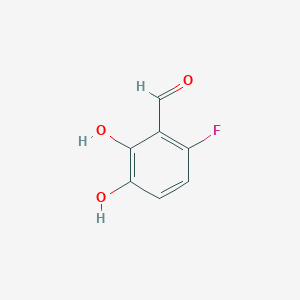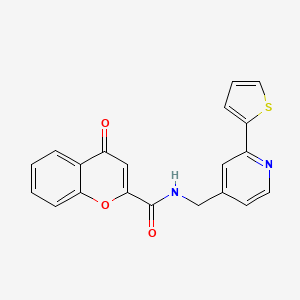![molecular formula C15H15ClN2O4 B2886737 N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide CAS No. 1396883-05-8](/img/structure/B2886737.png)
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is a synthetic organic compound that features a chlorophenyl group, a furan ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide typically involves the following steps:
Formation of the chlorophenyl intermediate: The starting material, 2-chlorophenylamine, is reacted with oxalyl chloride to form N-(2-chlorophenyl)oxalamide.
Introduction of the furan ring: The intermediate is then reacted with 2-furan-2-yl-2-hydroxypropylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and furan groups suggests potential interactions with hydrophobic and aromatic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorophenyl)-N2-(2-hydroxypropyl)oxalamide: Lacks the furan ring, which may affect its reactivity and biological activity.
N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Similar structure but with an ethyl linker instead of a hydroxypropyl group.
Uniqueness
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is unique due to the combination of its functional groups, which can impart specific chemical reactivity and potential biological activity. The presence of both a furan ring and a hydroxypropyl group may enhance its solubility and interaction with biological targets.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-15(21,12-7-4-8-22-12)9-17-13(19)14(20)18-11-6-3-2-5-10(11)16/h2-8,21H,9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSZVLOCHREROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2886654.png)
![N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)propanamide](/img/structure/B2886655.png)


![N-(4-acetylphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2886662.png)
![methyl 5-{[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate](/img/structure/B2886665.png)

![2-(2-fluorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2886667.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886668.png)
![N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886670.png)
![N-(4-ethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2886671.png)
![N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide](/img/structure/B2886673.png)
![methyl 3-{5-[(butan-2-yl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2886674.png)

